molecular formula C19H18N4OS2 B12179500 5-imino-1-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol

5-imino-1-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol

Cat. No.: B12179500
M. Wt: 382.5 g/mol
InChI Key: PEILWOUWXMJGOT-UHFFFAOYSA-N
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Description

This compound features a 2,5-dihydro-1H-pyrrol-3-ol core substituted with two distinct thiazole moieties: a 4-methyl-1,3-thiazol-2-yl ethyl group at position 1 and a 4-phenyl-1,3-thiazol-2-yl group at position 2. Thiazole-containing compounds are widely studied for their pharmacological and pesticidal properties due to their heterocyclic stability and bioactivity . While this compound is synthetic, its structural motifs align with bioactive molecules derived from plants or designed for agrochemical applications .

Properties

Molecular Formula

C19H18N4OS2

Molecular Weight

382.5 g/mol

IUPAC Name

5-imino-1-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]-4-(4-phenyl-1,3-thiazol-2-yl)-2H-pyrrol-3-ol

InChI

InChI=1S/C19H18N4OS2/c1-12-10-25-16(21-12)7-8-23-9-15(24)17(18(23)20)19-22-14(11-26-19)13-5-3-2-4-6-13/h2-6,10-11,20,24H,7-9H2,1H3

InChI Key

PEILWOUWXMJGOT-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)CCN2CC(=C(C2=N)C3=NC(=CS3)C4=CC=CC=C4)O

Origin of Product

United States

Preparation Methods

Synthesis of 4-Methyl-1,3-Thiazole

The 4-methylthiazole moiety is typically synthesized via the Hantzsch thiazole synthesis , which involves the reaction of α-haloketones with thioamides. For example:

  • Reaction : 2-Bromoacetophenone reacts with thioacetamide in ethanol under reflux.

  • Conditions :

    • Solvent: Ethanol (80°C)

    • Catalyst: None required

    • Yield: 75–85%.

Synthesis of 4-Phenyl-1,3-Thiazole

This subunit is prepared using a modified Hantzsch method:

  • Reaction : 4-Phenylthiosemicarbazide reacts with α-bromostyrene.

  • Conditions :

    • Solvent: Dimethylformamide (DMF) at 100°C

    • Catalyst: Triethylamine (5 mol%)

    • Yield: 70–78%.

Stepwise Assembly of the Target Compound

Formation of the Pyrrole Core

The central pyrrole ring is constructed via a Paal-Knorr cyclization :

  • Reagents : 1,4-Diketone derivatives and ammonium acetate.

  • Conditions :

    • Solvent: Acetic acid (reflux, 120°C)

    • Time: 12 hours

    • Yield: 60–65%.

Imino and Hydroxyl Group Functionalization

The final steps involve oxidation and imine formation:

  • Oxidation : The pyrrole’s amine group is oxidized to an imino group using MnO₂.

    • Solvent: Dichloromethane (25°C)

    • Yield: 85–90%.

  • Hydroxylation : A hydroxyl group is introduced via electrophilic aromatic substitution.

    • Reagent: H₂O₂ in acidic medium

    • Yield: 75–80%.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Alkylation Step : Acetonitrile outperforms DMF due to higher polarity, reducing side reactions (yield increases from 45% to 60%).

  • Cyclization : Refluxing acetic acid ensures complete ring closure compared to lower temperatures (60% vs. 40% yield).

Catalytic Systems

  • Palladium Catalysts : Pd(PPh₃)₄ provides superior coupling efficiency over PdCl₂ (58% vs. 35% yield).

  • Base Selection : Na₂CO₃ in Suzuki coupling minimizes dehalogenation side reactions compared to K₂CO₃.

Characterization and Validation

Spectroscopic Analysis

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 7.82 (s, 1H, thiazole-H)

    • δ 6.95–7.45 (m, 5H, phenyl-H)

    • δ 4.21 (t, J = 6.8 Hz, 2H, CH₂).

  • IR : Peaks at 3250 cm⁻¹ (O-H), 1660 cm⁻¹ (C=N).

Purity Assessment

  • HPLC : >98% purity achieved using a C18 column (acetonitrile/water gradient).

Scalability and Industrial Considerations

  • Batch Size : Pilot-scale synthesis (100 g) maintains 50% yield, highlighting challenges in exothermic reactions.

  • Cost Drivers : Palladium catalysts account for 40% of raw material costs, suggesting ligand recycling as a cost-saving measure .

Chemical Reactions Analysis

Types of Reactions

5-imino-1-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield oxides of the thiazole rings, while reduction could lead to the formation of reduced thiazole derivatives .

Scientific Research Applications

Antimicrobial Applications

Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including the compound . Research indicates that thiazole derivatives exhibit significant antibacterial activity against various Gram-positive and Gram-negative bacteria.

Key Findings:

  • Minimum Inhibitory Concentrations (MICs) : The compound demonstrated MICs ranging from 0.98 to 3.9 µg/ml against Staphylococcus aureus and Bacillus subtilis .
  • Broad-Spectrum Activity : It has shown effectiveness against multiple strains, including Pseudomonas aeruginosa and Klebsiella pneumoniae .
Bacterial Strain MIC (µg/ml)
Staphylococcus aureus0.98 - 3.9
Bacillus subtilis0.98 - 3.9
Pseudomonas aeruginosaVaries
Klebsiella pneumoniaeVaries

Anticancer Potential

Thiazole derivatives have also been investigated for their anticancer properties. The compound's structure allows it to inhibit specific cellular pathways involved in cancer progression.

Mechanism of Action:

Research indicates that the compound can inhibit CDK9-mediated RNA polymerase II transcription, which is crucial for cancer cell proliferation . This inhibition leads to a reduction in the expression of anti-apoptotic proteins like Mcl-1, making cancer cells more susceptible to apoptosis.

Case Studies:

  • Study on Thiazole Derivatives : A study demonstrated that certain thiazole derivatives exhibited moderate to high cytotoxicity against various cancer cell lines, suggesting that modifications to their structure can enhance their efficacy .
  • Structure–Activity Relationship (SAR) : Investigations into SAR revealed that specific substituents on the thiazole ring significantly affect anticancer activity, emphasizing the importance of chemical structure in therapeutic efficacy .

Mechanism of Action

The mechanism of action of 5-imino-1-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol involves its interaction with specific molecular targets and pathways. The thiazole rings can interact with various enzymes and receptors, potentially inhibiting or activating biological pathways . The imino group may also play a role in binding to specific targets, enhancing the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog: 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-(4-(4-bromophenyl)thiazol-2-yl)-5-imino-2,5-dihydro-1H-pyrrol-3-ol

  • Key Differences: The benzo[d][1,3]dioxole substituent replaces the 4-methylthiazole ethyl group, introducing a bicyclic aromatic system.
  • Implications :
    • The bromine atom may enhance binding to hydrophobic pockets in biological targets, while the benzodioxole group could improve metabolic stability compared to the methylthiazole ethyl chain .

Physicochemical Properties

  • Solubility :
    • Thiazole derivatives with hydroxyethyl groups (e.g., 5-(2-hydroxyethyl)-4-methylthiazole) exhibit low water solubility, as seen in . The target compound’s phenyl and methylthiazole substituents likely further reduce solubility, necessitating formulation enhancements for biological testing .
  • Stability: The imino group may render the compound prone to hydrolysis under acidic conditions, a trait observed in similar pyrrol-imino derivatives .

Bioactivity Comparison

Insecticidal/Pesticidal Activity

  • Target Compound: Structural similarity to plant-derived thiazoles (e.g., C.
  • Comparison :
    • Plant extracts with thiazole-like compounds show variable effectiveness depending on insect cuticle thickness and metabolic detoxification pathways. Synthetic analogs like the target compound may offer higher potency due to tailored substituents .

Pharmacological Potential

  • Its dual thiazole groups could enable unique interactions with cellular receptors .

Biological Activity

The compound 5-imino-1-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol (CAS Number: 1676101-76-0) is a thiazole-derived heterocyclic compound that has garnered attention for its diverse biological activities. This article explores the synthesis, biological mechanisms, and pharmacological effects of this compound, supported by relevant data and research findings.

The molecular formula of the compound is C19H18N4OS2C_{19}H_{18}N_{4}OS_{2}, with a molecular weight of 382.5 g/mol. The structure features multiple thiazole rings, which are known for their pharmacological significance.

PropertyValue
Molecular FormulaC₁₉H₁₈N₄OS₂
Molecular Weight382.5 g/mol
CAS Number1676101-76-0
IUPAC Name5-imino-1-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from thiazole derivatives. Key steps include:

  • Formation of thiazole rings via cyclization reactions.
  • Introduction of substituents at specific positions to enhance biological activity.
  • Final cyclization to form the pyrrole structure.

Optimizing conditions such as temperature and solvent choice is critical for achieving high yields and purity during synthesis .

Antimicrobial Activity

Research indicates that compounds containing thiazole rings exhibit significant antimicrobial properties. For instance, derivatives similar to the target compound have shown effective inhibition against various bacterial strains:

Bacterial StrainMIC (mg/mL)Reference
E. coli0.17
B. cereus0.23
S. Typhimurium0.23

In a comparative study, the target compound demonstrated promising activity against Staphylococcus aureus, with minimal inhibitory concentrations (MICs) in the range of 7.81–15.62 μg/mL .

Structure–Activity Relationship (SAR)

The biological efficacy of thiazole derivatives often correlates with their structural modifications. The presence of electron-withdrawing or electron-donating groups can significantly affect antimicrobial activity:

  • Electron-withdrawing groups enhance lipophilicity and improve membrane permeability.
  • Hydrophobic substituents at specific positions on the thiazole ring have been shown to increase antibacterial potency .

Case Studies

A study published in MDPI highlighted the effectiveness of thiazole derivatives against fungal strains such as Candida albicans and Aspergillus niger, where the target compound's structural features contributed to its antifungal properties .

Another investigation into its potential as an anti-inflammatory agent revealed that compounds with similar structures exhibited significant inhibition of pro-inflammatory cytokines in vitro, suggesting a broader therapeutic potential beyond antimicrobial activity .

The mechanism by which this compound exerts its biological effects is primarily through interaction with specific enzymes and receptors involved in microbial metabolism and inflammatory pathways. The thiazole moiety is believed to interfere with key metabolic processes in pathogens, leading to cell death or growth inhibition .

Q & A

Basic: What are the critical steps and considerations for synthesizing this compound with high purity?

Answer:
The synthesis involves multi-step reactions requiring precise control of temperature, solvent selection (e.g., ethanol, DMF), and reaction time. Key steps include:

  • Thiazole ring formation : Cyclization of thiourea derivatives with α-haloketones under reflux conditions .
  • Pyrrolol core assembly : Condensation of imine intermediates with activated carbonyl groups, often catalyzed by acidic or basic conditions .
  • Purification : Recrystallization from solvent mixtures (e.g., DMF–EtOH) or column chromatography to achieve >95% purity .
    Critical considerations : Moisture-sensitive intermediates necessitate anhydrous conditions, and reaction progress should be monitored via TLC or HPLC to avoid side products .

Basic: What spectroscopic methods are most effective for characterizing this compound?

Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR are essential for confirming the pyrrolol-thiazole scaffold, with diagnostic peaks for imine protons (~8.5 ppm) and thiazole carbons (~150–160 ppm) .
  • IR Spectroscopy : Stretching vibrations for C=N (1650–1600 cm1^{-1}) and hydroxyl groups (3300–3500 cm1^{-1}) validate functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula, especially given the compound’s high nitrogen content .

Advanced: How can experimental design (DoE) optimize reaction conditions for scale-up synthesis?

Answer:

  • Factor screening : Use fractional factorial designs to identify critical parameters (e.g., solvent polarity, temperature) affecting yield .
  • Response surface methodology (RSM) : Model interactions between variables (e.g., reflux time vs. catalyst loading) to maximize yield and minimize impurities .
  • Case study : A central composite design reduced side-product formation by 30% when optimizing the thiazole cyclization step, balancing ethanol/water ratios and reaction time .

Advanced: How to resolve contradictions in reported synthetic pathways for this compound?

Answer:

  • Comparative analysis : Replicate divergent methods (e.g., thiourea vs. hydrazine-based routes) under controlled conditions to assess reproducibility .
  • Mechanistic studies : Use DFT calculations to evaluate energy barriers for proposed intermediates, identifying kinetically favored pathways .
  • Example : Discrepancies in imine formation yields were resolved by substituting protic solvents (ethanol) with aprotic solvents (acetonitrile), stabilizing reactive intermediates .

Advanced: What computational approaches predict the compound’s interaction with biological targets?

Answer:

  • Molecular docking : Simulate binding to enzymes (e.g., kinases) using AutoDock Vina, focusing on thiazole and pyrrolol moieties as pharmacophores .
  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to identify key hydrogen bonds and hydrophobic interactions .
  • Validation : Cross-correlate computational predictions with in vitro assays (e.g., SPR for binding affinity) to refine models .

Advanced: How do structural modifications to the thiazole rings influence bioactivity?

Answer:

  • Electron-withdrawing groups : Fluorine substitution on the phenyl-thiazole enhances metabolic stability but may reduce solubility .
  • Steric effects : Bulky substituents (e.g., 4-methylthiazole) improve target selectivity by occupying hydrophobic pockets in enzyme active sites .
  • Case study : Replacing the 4-phenyl group with a 4-methoxyphenyl increased IC50_{50} values by 50% in kinase inhibition assays .

Advanced: What strategies ensure the compound’s stability under varying storage and experimental conditions?

Answer:

  • Thermal stability : TGA/DSC analysis reveals decomposition above 200°C; store at –20°C in amber vials to prevent photodegradation .
  • pH sensitivity : Buffered solutions (pH 6–8) prevent hydrolysis of the imine group, confirmed by accelerated stability testing .
  • Lyophilization : Increases shelf life by reducing water content, critical for hygroscopic intermediates .

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